4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Lipophilicity Drug-likeness Physicochemical property

Generic sulfonamide analogs often introduce confounding selectivity profiles, undermining SAR reproducibility. This 4-fluoro derivative resolves that risk. Key advantages: (1) A single, defined 4-F substituent isolates halogenation effects on logP (Δπ ≈ +0.14) and metabolic stability without bulky alkyl interference. (2) Batch-to-batch ≥95% purity supports reproducible HTS for carbonic anhydrase, COX-2, 5-LOX and ion channel targets. (3) The ethyl linker differentiates it from directly-linked pyridazinone series, enabling flexibility-activity relationship studies. Ideal for labs requiring consistent, well-characterized fluorinated benchmark compounds.

Molecular Formula C12H12FN3O3S
Molecular Weight 297.3
CAS No. 1049494-88-3
Cat. No. B2377857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS1049494-88-3
Molecular FormulaC12H12FN3O3S
Molecular Weight297.3
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H12FN3O3S/c13-10-3-5-11(6-4-10)20(18,19)15-8-9-16-12(17)2-1-7-14-16/h1-7,15H,8-9H2
InChIKeySJUCRTKPZFPIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Chemical Class & Procurement Baseline


4-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative incorporating a 6-oxopyridazin-1(6H)-yl pharmacophore linked via an ethyl spacer to a 4-fluorobenzenesulfonamide moiety . It belongs to the broader class of pyridazinone-substituted benzenesulfonamides, a chemotype actively investigated for multi-target anti-inflammatory activity (carbonic anhydrase, COX-2, 5-LOX inhibition) and ion channel modulation [1]. The molecular formula is C12H12FN3O3S with a molecular weight of 297.3 g/mol, and commercial research-grade material is typically supplied at ≥95% purity .

Multi-target enzyme inhibition studies (CA, COX-2, 5-LOX) with pyridazinone sulfonamide chemotype
Reported lipophilicity adjustment (Δπ) supports systematic physicochemical SAR exploration
Ethyl spacer enables linker-length selectivity studies distinct from directly linked analogs

Generic Substitution Limitations for 4-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide


Although numerous N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide analogs exist (e.g., 4-methoxy, 4-ethoxy, 3-chloro, or unsubstituted phenyl variants), the presence of the 4-fluoro substituent on the benzene ring is a critical structural determinant that cannot be arbitrarily interchanged . In closely related sulfonamide chemotypes, the fluoro atom modulates key pharmacological parameters including metabolic stability, lipophilicity (logP), and target-binding interactions [1]. For instance, in the well-studied 4-(6-oxopyridazin-1-yl)benzenesulfonamide anti-inflammatory series, even subtle changes to the aryl substitution pattern significantly alter inhibitory potency across multiple targets (hCA I, II, IX, XII; COX-2; 5-LOX) [1]. Generic substitution without quantitative activity data risks introducing compounds with unknown selectivity profiles, potentially confound experimental results in enzyme inhibition or cellular assays where precise SAR is essential [1].

4-Fluoro substitution profile
4-Methoxy or 4-ethoxy analogs may exhibit different metabolic stability and lipophilicity; substitution may alter assay outcomes.
Linker-length sensitivity
Directly linked pyridazinone-benzenesulfonamides have distinct target selectivity profiles; linker variation risks unknown SAR shifts.

Differentiation Evidence for 4-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide


Lipophilicity Modulation by Fluorine

The 4-fluoro substituent on the benzenesulfonamide ring provides a predictable increase in lipophilicity relative to the unsubstituted phenyl (R=H) or electron-donating group-substituted analogs (e.g., 4-OCH3). Based on the Hansch constant π for fluorine (π = 0.14), the calculated logP of the 4-fluoro derivative is approximately 0.14 units higher than the non-halogenated parent compound (assuming the same scaffold) [1]. In the context of pyridazinone sulfonamides, modest lipophilicity shifts of this magnitude have been shown to influence membrane permeability and target engagement in cellular assays, a key consideration for in vitro biology workflows where consistent physicochemical properties are required for reliable SAR analysis [2].

Lipophilicity Shift (Δπ)
Class-level
+0.14 (vs. R=H)
Reported incremental lipophilicity context
Based on Hansch π for aromatic fluorine; class-level inference.
Lipophilicity Drug-likeness Physicochemical property

Metabolic Soft Spot Blocking by Fluorine

The para-fluoro substituent on the benzenesulfonamide ring is a well-established strategy to block oxidative metabolism at the 4-position. In contrast, the 4-methoxy (4-OCH3) and 4-ethoxy (4-OCH2CH3) analogs are sites of O-dealkylation by cytochrome P450 enzymes, which can generate variable metabolic profiles in cell-based and in vivo assays [1]. While direct microsomal stability data for this specific compound is not publicly available, the class-level advantage of an aryl-fluorine over an aryl-alkoxy group is extensively documented: the C–F bond is ~25–30 kcal/mol stronger than a typical C–O bond, reducing the propensity for oxidative cleavage [1]. This infers a superior metabolic stability profile for the 4-fluoro derivative relative to the 4-methoxy and 4-ethoxy analogs in hepatic microsome assays (class-level inference) [2].

C-F Bond Stability
Class-level
~116 vs ~85–90 kcal/mol (C-O)
Reported metabolic stability context
Class-level bond energy comparison; no compound-specific microsomal data.
Metabolic stability CYP450 Fluorine blocking effect

Target Engagement Differentiation from SAR

In the structurally related 4-(6-oxopyridazin-1-yl)benzenesulfonamide series, compounds with direct attachment of the pyridazinone to the sulfonamide-bearing phenyl ring exhibit IC50 values ranging from nanomolar to low micromolar against hCA I, II, IX, and XII isoforms [1]. Introducing an ethyl spacer between the pyridazinone and sulfonamide (as in the target compound) alters the geometry and distance of the zinc-binding sulfonamide group from the pyridazinone core, which is expected to systematically shift isoform selectivity profiles [2]. While quantitative enzymatic IC50 data for the specific 4-fluoro ethyl-linked compound is not publicly available, the SAR of the directly linked series indicates that aryl substituent effects (e.g., F vs. OCH3) combined with linker length modifications create opportunity for isoform-specific modulation not achievable with either the directly linked or alkoxy-substituted analogs alone [2].

Linker-Length Selectivity Shift
Class-level
Ethyl spacer vs. direct link
Supports linker-length SAR studies
Predicted from directly linked series docking; no IC50 data available.
Carbonic anhydrase inhibition COX-2 inhibition SAR

Purity and Supply Consistency Advantage

Commercial suppliers list the 4-fluoro derivative at a standard purity of 95% (HPLC), with consistent availability for research procurement . In contrast, many structurally related analogs (e.g., 3-chloro, 4-ethyl, or 2,4,6-trimethyl variants) are either not commercially stocked or are only available on a custom synthesis basis, leading to longer lead times and batch-to-batch variability . For reproducible SAR studies or biological screening campaigns, the ready availability and defined purity specification of the 4-fluoro compound represent a practical procurement advantage, reducing experimental noise introduced by variable purity or supply interruptions.

Supply & Purity
Data to verify
95% stocked vs. custom synthesis
May support reproducible procurement
Vendor-reported; confirm lot-specific purity.
Chemical purity HPLC Reproducibility

Research Applications for 4-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide


Pyridazinone Sulfonamide Physicochemical SAR

The defined increase in lipophilicity (Δπ ≈ +0.14) and fluorine-mediated metabolic stability differentiate this compound from its R=H, 4-OCH3, and 4-OCH2CH3 analogs. Researchers conducting systematic SAR studies on pyridazinone sulfonamide chemotypes can use the 4-fluoro derivative to isolate the contribution of aryl halogenation to permeability and metabolic stability, without the confounding effects of larger alkyl substituents [1][2].

Linker-Length Selectivity Assays

The ethyl spacer between the pyridazinone and sulfonamide distinguishes this compound from the directly linked 4-(6-oxopyridazin-1-yl)benzenesulfonamide series. This structural feature allows investigation of how linker flexibility modulates binding to carbonic anhydrase isoforms or other sulfonamide-recognizing targets, as suggested by SAR trends in the directly linked series [1][2].

Metabolic Stability Benchmarking

As a fluorinated analog, this compound serves as a benchmark for metabolic stability comparisons against the O-alkyl (4-methoxy, 4-ethoxy) and chloro-substituted variants. The strong C–F bond predicts lower intrinsic clearance in hepatic microsome assays, making it suitable for studies requiring sustained compound exposure in cellular models [1].

High-Throughput Screening Campaigns

With defined 95% purity and established commercial availability, the 4-fluoro derivative is suitable for inclusion in HTS libraries targeting carbonic anhydrase, COX-2, or ion channels, where batch-to-batch consistency is critical for data reproducibility [1].

Application
Selection Property
Validation Focus
Physicochemical SAR
Fluorine substitution effect on lipophilicity & metabolic stability
logP and microsomal stability profiling
Linker-Length Selectivity
Ethyl linker geometry vs. direct connection
hCA isoform selectivity assays
Metabolic Stability Benchmarking
C-F bond stability compared to O-alkyl analogs
Hepatic microsome stability review
HTS Library Screening
Supply consistency with defined purity
Batch-to-batch reproducibility in screening
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